(2-Ethylhexyl)(thiophen-3-ylmethyl)amine
Description
(2-Ethylhexyl)(thiophen-3-ylmethyl)amine is a secondary amine featuring a 2-ethylhexyl group and a thiophen-3-ylmethyl substituent. This compound is structurally analogous to other alkyl-thiophene amines but distinguishes itself through the combination of a branched alkyl chain and a thiophene ring at the 3-position. Its applications may span corrosion inhibition, coordination chemistry, or as a precursor in organic synthesis, though specific industrial uses are less documented in the provided evidence.
Properties
Molecular Formula |
C13H23NS |
|---|---|
Molecular Weight |
225.40 g/mol |
IUPAC Name |
2-ethyl-N-(thiophen-3-ylmethyl)hexan-1-amine |
InChI |
InChI=1S/C13H23NS/c1-3-5-6-12(4-2)9-14-10-13-7-8-15-11-13/h7-8,11-12,14H,3-6,9-10H2,1-2H3 |
InChI Key |
GNCNADAPDFVJTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNCC1=CSC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexyl)(thiophen-3-ylmethyl)amine typically involves the reaction of 2-ethylhexylamine with thiophen-3-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of (2-Ethylhexyl)(thiophen-3-ylmethyl)amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylhexyl)(thiophen-3-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce any oxidized forms back to the amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amine
Substitution: Substituted amines, amides
Scientific Research Applications
(2-Ethylhexyl)(thiophen-3-ylmethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethylhexyl)(thiophen-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The thiophene ring can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (2-Ethylhexyl)(thiophen-3-ylmethyl)amine with structurally related amines, emphasizing substituent effects, molecular properties, and applications.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features | Applications/Findings |
|---|---|---|---|---|---|
| (2-Ethylhexyl)(thiophen-3-ylmethyl)amine | C₁₃H₂₅NS* | ~239.4* | Not explicitly listed | Combines bulky 2-ethylhexyl group with thiophen-3-ylmethyl; moderate lipophilicity. | Potential corrosion inhibitor (inferred from 2-ethylhexyl amine analogs ); possible ligand in coordination chemistry. |
| (2-Fluorophenyl)methylamine | C₁₂H₁₂FNS | 221.29 | 67466-26-6 | Fluorine substituent enhances electronegativity; may improve adsorption on surfaces. | Not explicitly stated, but fluorinated amines are often used in pharmaceuticals or agrochemicals . |
| 2-(Thiophen-2-yl)ethylamine | C₁₁H₁₃NS₂ | 223.40 | 19457-17-1 | Dual thiophene groups (2- and 3-position); increased aromaticity and potential π-π interactions. | Laboratory use (e.g., as a ligand or intermediate); discontinued commercial availability noted . |
| (2-Ethylhexyl)[1-(thiophen-2-yl)ethyl]amine | C₁₄H₂₅NS | 239.42 | 2052-92-8 | Thiophene at 2-position with ethyl substitution; steric effects may alter reactivity. | Structural analog; applications inferred to overlap with corrosion inhibition or extraction processes . |
| 2-(3,4-Dimethoxyphenyl)ethylamine | C₁₅H₁₉NO₂S | 277.38 | 289488-52-4 | Methoxy groups enhance electron-donating capacity; potential for enhanced metal coordination. | Research interest in pharmaceutical or material science contexts due to aromatic diversity . |
| N-Benzyl-N-(thiophen-3-ylmethyl)amine | C₁₂H₁₃NS | 203.30 | Not explicitly listed | Benzyl group increases aromaticity; simpler structure compared to 2-ethylhexyl analogs. | Synthesized in 74% yield via reaction with [1.1.1]propellane; used in methodological studies . |
*Note: Molecular formula and weight for the target compound are inferred from structural analogs (e.g., ).
Key Comparative Insights:
Thiophene Position: Thiophen-3-ylmethyl vs. thiophen-2-ylmethyl substituents influence electronic properties. For example, thiophen-3-yl derivatives may exhibit distinct coordination behavior due to sulfur’s position relative to the amine.
Functional Performance :
- Corrosion Inhibition : 2-Ethylhexyl amine derivatives demonstrate temperature-dependent efficacy in NaCl solutions, with lower corrosion rates at 25°C . The target compound’s thiophene moiety could enhance adsorption on steel surfaces via sulfur-metal interactions.
- Coordination Chemistry : Thiophene-containing amines may act as ligands. For instance, bis(2-ethylhexyl)amine is used in synthesizing malonamide ligands for lanthanide extraction , suggesting analogous applications for the target compound.
Synthetic Accessibility :
- The synthesis of N-benzyl-N-(thiophen-3-ylmethyl)amine (74% yield ) highlights feasible routes for analogous compounds. The target compound could be synthesized via alkylation of thiophen-3-ylmethylamine with 2-ethylhexyl halides.
Research Findings and Data
- Corrosion Inhibition : In a study of amine-based inhibitors, 2-ethylhexyl amine exhibited a corrosion rate of 0.12 mm/year at 25°C in 3% NaCl, outperforming simpler amines like ethylamine. The addition of KI further reduced rates, suggesting synergistic effects .
- Extraction Applications : Bis(2-ethylhexyl)amine derivatives are employed in solvent extraction for lanthanides due to high separation factors (>2.5) and cost-effectiveness . The target compound’s structure may offer similar utility with modified selectivity.
- Thermal Stability : Branched alkyl chains (e.g., 2-ethylhexyl) improve thermal stability compared to linear chains, as seen in HDEHP-based systems .
Biological Activity
(2-Ethylhexyl)(thiophen-3-ylmethyl)amine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
(2-Ethylhexyl)(thiophen-3-ylmethyl)amine is an organic compound characterized by the presence of a thiophene ring attached to an ethylhexyl amine. The thiophene moiety contributes to its unique chemical reactivity and biological activity.
The biological activity of (2-Ethylhexyl)(thiophen-3-ylmethyl)amine is primarily attributed to its interaction with various biological targets. The compound may act as a modulator of enzyme activity, influencing metabolic pathways. Preliminary studies suggest that it interacts with receptors involved in neurotransmission and cellular signaling.
Antimicrobial Activity
Research indicates that (2-Ethylhexyl)(thiophen-3-ylmethyl)amine exhibits antimicrobial properties against several bacterial strains. In vitro studies have shown significant inhibition of growth against Staphylococcus aureus and Escherichia coli.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
Cytotoxicity
Cytotoxicity assays performed on various cancer cell lines revealed that the compound has selective cytotoxic effects. It demonstrated significant activity against human breast cancer (MCF-7) and prostate cancer (LNCaP) cells.
| Cell Line | IC50 (µM) | Treatment Duration (hrs) |
|---|---|---|
| MCF-7 | 25 | 24 |
| LNCaP | 30 | 24 |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of (2-Ethylhexyl)(thiophen-3-ylmethyl)amine against clinical isolates of Staphylococcus aureus. The study utilized disk diffusion methods and found that the compound inhibited bacterial growth effectively at concentrations above 50 µg/mL.
Case Study 2: Cancer Cell Line Studies
In another research effort, the compound was tested on various cancer cell lines to evaluate its cytotoxic effects. The results indicated that it induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a potential mechanism for its anticancer activity.
Pharmacological Applications
Given its biological activity, (2-Ethylhexyl)(thiophen-3-ylmethyl)amine is being explored for potential applications in drug development. Its antimicrobial properties make it a candidate for treating infections, while its cytotoxic effects on cancer cells suggest possible therapeutic uses in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
